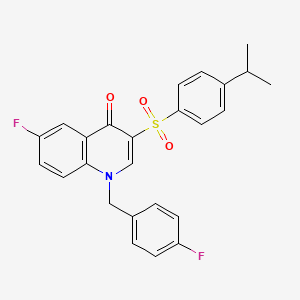
6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. In
Applications De Recherche Scientifique
Photochemical Properties
- Photoinduced C-F Bond Cleavage : Research on fluorinated quinolones, closely related to the compound , shows they undergo heterolytic defluorination upon exposure to light, leading to the generation of aryl cations in solution. This property is significant in the study of phototoxicity and photochemical reactions (Fasani et al., 1999).
Fluorescence and Detection
- Ratiometric Silver Ion and pH Probe : A study on a quinoline-containing diphenylsulfone derivative, similar in structure, demonstrates its application as a UV and fluorescence chemosensor. This derivative selectively binds Ag-ion and exhibits tunable fluorescence, indicating potential use in sensing applications (Gong et al., 2018).
Anticancer Activities
- Cytotoxic Activities of Isatin Derivatives : Research into isatin derivatives, which share structural similarities, has shown significant in vitro cytotoxic activities against various cancer cell lines. This suggests potential therapeutic applications in cancer treatment (Reddy et al., 2013).
- Synthesis and Anticancer Screening : Another study synthesizes and screens quinoline derivatives for anticancer activity, providing insights into the potential use of similar compounds in cancer research (Al-Said et al., 2010).
Chemical Synthesis and Transformations
- Radical Fluorosulfonyl Heteroarylation : A 2023 study highlights the synthesis of SO2F-containing quinoxalin-2(1H)-ones, emphasizing the role of sulfonyl fluoride groups in enhancing biological activities or introducing new functions (Lin et al., 2023).
- QSCR Analysis of Cytotoxicity : The application of Quantitative structure cytotoxicity relationship (QSCR) analysis to a series of fluoroquinolone analogues, including potential anticancer compounds, showcases the importance of this method in drug design and cancer therapy research (Joon et al., 2021).
Luminescence Properties
- Luminescence Properties of Polycyclic Aromatics : The study of luminescence properties of certain polycyclic aromatic compounds, which have structural similarities, shows potential applications in the development of optical materials and sensors (Li et al., 2020).
Synthesis and Applications in Organic Chemistry
- Synthesis of Quinoline Silyloxymethylsulfones : This study demonstrates the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, which are important in medicinal chemistry, and suggests potential applications of similar compounds in drug development (Patel et al., 2022).
Propriétés
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO3S/c1-16(2)18-5-10-21(11-6-18)32(30,31)24-15-28(14-17-3-7-19(26)8-4-17)23-12-9-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTYTYBWLIBAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)
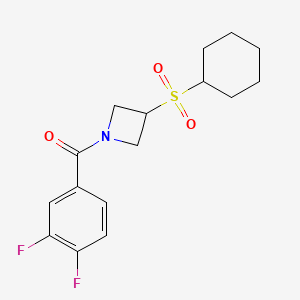
![4-[(6-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2665805.png)
![(5-bromopyridin-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2665806.png)
![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)
![Imidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2665810.png)
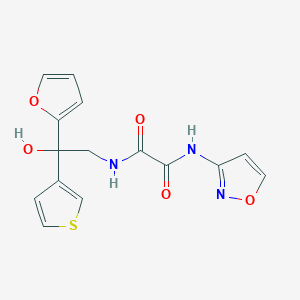
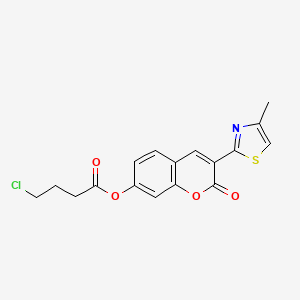
![ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2665815.png)

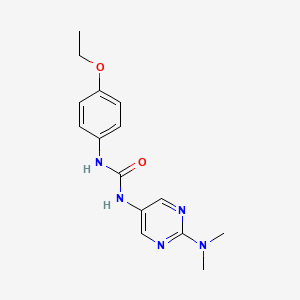
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)